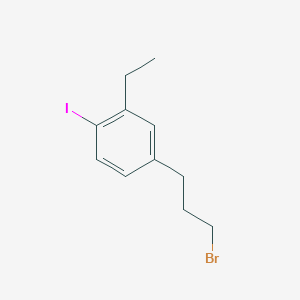

1-(3-Bromopropyl)-3-ethyl-4-iodobenzene

Description

1-(3-Bromopropyl)-3-ethyl-4-iodobenzene (C₁₁H₁₄BrI, MW: 353.04 g/mol) is a halogenated aromatic compound featuring a benzene ring substituted with bromine (at position 1), iodine (position 4), and an ethyl group (position 3), along with a bromopropyl chain at position 1 . This unique substitution pattern confers distinct electronic and steric properties, enabling versatile applications in medicinal chemistry, materials science, and synthetic organic chemistry. Its bromine and iodine atoms facilitate nucleophilic substitution and cross-coupling reactions, while the ethyl group enhances lipophilicity, influencing biological interactions .

Properties

Molecular Formula |

C11H14BrI |

|---|---|

Molecular Weight |

353.04 g/mol |

IUPAC Name |

4-(3-bromopropyl)-2-ethyl-1-iodobenzene |

InChI |

InChI=1S/C11H14BrI/c1-2-10-8-9(4-3-7-12)5-6-11(10)13/h5-6,8H,2-4,7H2,1H3 |

InChI Key |

UNXHCYUYXNYYCY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=C1)CCCBr)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromopropyl)-3-ethyl-4-iodobenzene typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopropyl)-3-ethyl-4-iodobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Elimination Reactions: Dehydrohalogenation can lead to the formation of alkenes.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium amide (NaNH₂) and other strong bases.

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while elimination reactions can produce alkenes.

Scientific Research Applications

1-(3-Bromopropyl)-3-ethyl-4-iodobenzene has several applications in scientific research:

Biology: The compound can be used in the study of biological pathways and as a precursor for biologically active molecules.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-3-ethyl-4-iodobenzene involves its interaction with molecular targets through various pathways. For example, in nucleophilic substitution reactions, the compound acts as an electrophile, allowing nucleophiles to attack and replace the halogen atoms . In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Benzene Ring

The compound’s biological and chemical properties are highly sensitive to substituent type and position. Key comparisons include:

| Compound Name | Substituents (Positions) | Key Differences vs. Target Compound | Reactivity/Applications |

|---|---|---|---|

| 1-(3-Bromopropyl)-3-(difluoromethoxy)-4-iodobenzene | Difluoromethoxy (3), I (4) | Difluoromethoxy vs. ethyl group; enhanced electronegativity and metabolic stability | Potential enzyme inhibition; fluorinated probes |

| 1-(3-Bromopropyl)-3-ethoxy-2-iodobenzene | Ethoxy (3), I (2) | Ethoxy vs. ethyl; iodine at position 2 vs. 4 | Altered electronic properties for Suzuki coupling |

| 1-(3-Bromopropyl)-3-chloro-4-iodobenzene | Cl (3), I (4) | Chlorine vs. ethyl; smaller halogen at position 3 | Faster nucleophilic substitution due to Cl’s leaving group ability |

| 1-(3-Bromopropyl)-2-ethoxy-4-iodobenzene | Ethoxy (2), I (4) | Ethoxy at position 2 vs. ethyl at 3 | Modified steric hindrance for ligand-receptor binding |

Key Findings :

- Electron-Withdrawing Groups (e.g., difluoromethoxy) : Increase electrophilicity, enhancing reactivity in nucleophilic aromatic substitution .

- Halogen Position : Iodine at position 4 (para to bromopropyl) improves cross-coupling efficiency compared to meta or ortho positions .

- Ethyl vs. Alkoxy Groups : Ethyl improves lipophilicity for membrane permeability in drug design, while alkoxy groups (e.g., ethoxy) enhance solubility in polar solvents .

Halogen Substitution Patterns

Halogen composition significantly impacts reactivity and biological activity:

| Compound Name | Halogens (Positions) | Key Differences | Applications |

|---|---|---|---|

| 1-(3-Bromopropyl)-4-fluoro-2-iodobenzene | F (4), I (2) | Fluorine (electron-withdrawing) vs. ethyl | Antimicrobial activity; PET imaging probes |

| 1-(3-Chloropropyl)-3-ethyl-4-iodobenzene | Cl (1), I (4) | Chlorine vs. bromine on propyl chain | Lower reactivity in SN2 reactions |

| 1-Bromo-3-chloropropane | Br, Cl (no aromatic ring) | Simpler aliphatic structure | Limited use in aromatic cross-coupling |

Key Findings :

- Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability enhance leaving group ability in substitution reactions compared to chlorine .

- Iodine’s Role : Iodine’s low electronegativity facilitates oxidative addition in palladium-catalyzed couplings (e.g., Suzuki-Miyaura) .

Key Findings :

- Ethyl Group : Enhances penetration into hydrophobic enzyme pockets, critical for kinase inhibition .

- Difluoromethoxy Group : Mimics methoxy groups in COX-2 inhibitors while resisting metabolic oxidation .

Biological Activity

1-(3-Bromopropyl)-3-ethyl-4-iodobenzene is an aromatic halide characterized by a benzene ring with bromine and iodine substituents, along with an ethyl group. This compound has garnered attention due to its potential biological activities, which are largely influenced by the presence of halogens that can interact with various biological systems.

- Molecular Formula : C_11H_12BrI

- Molecular Weight : Approximately 353.04 g/mol

- Structure : The compound's structure allows for significant reactivity, particularly in synthetic organic chemistry.

Biological Activity Overview

The biological activity of this compound has not been extensively documented; however, insights can be drawn from studies on structurally similar compounds. The presence of halogen atoms in such compounds often leads to interactions with enzymes and receptors, potentially resulting in inhibitory effects or modulation of biological pathways.

Potential Biological Activities

- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures may exhibit antimicrobial activity. For instance, halogenated aromatic compounds have shown effectiveness against various bacterial strains, indicating that this compound may also possess similar properties.

- Anticancer Potential : Similar halogenated compounds have been investigated for their anticancer properties. The electrophilic nature of these compounds allows them to interact with nucleophilic sites on biomolecules, which could lead to alterations in protein functions and potentially inhibit cancer cell proliferation.

- Enzyme Interaction Studies : The compound's ability to bind with molecular targets suggests it could serve as a biochemical probe for investigating enzyme mechanisms and protein interactions. This is particularly relevant in the context of drug design and development .

Case Study 1: Antimicrobial Activity

Research on related halogenated compounds has demonstrated significant antimicrobial activity. For example, studies have shown that certain brominated compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. These findings suggest that this compound may also exhibit similar efficacy against pathogenic bacteria .

Case Study 2: Anticancer Activity

A study on halogenated phenolic compounds indicated their potential as anticancer agents through mechanisms involving apoptosis induction and cell cycle arrest in cancer cells. Investigating the structural activity relationship (SAR) of these compounds could provide insights into the anticancer potential of this compound .

Interaction Mechanisms

The biological activity of this compound is likely mediated through:

- Halogen Bonding : The bromine and iodine substituents can facilitate unique bonding interactions with nucleophiles, enhancing the compound's reactivity towards biological targets.

- Electrophilic Attack : Its electrophilic nature allows it to react with nucleophilic sites on proteins and nucleic acids, leading to covalent modifications that can alter the structure and function of these biomolecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.